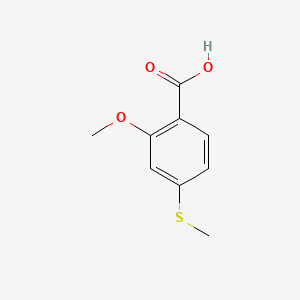
4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The methyl group can be introduced through alkylation reactions. Methyl iodide or methyl bromide can be used as alkylating agents in the presence of a base such as potassium carbonate.
Nitration:
- The nitrophenyl group can be introduced through nitration reactions. This involves the reaction of the phenyl ring with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods:
Industrial production of 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-3-(3-Nitrophenyl)-4H-1,2,4-Triazole are nucleophiles such as hydroxyl groups and amines . These groups are common in many biological molecules, making them a broad target for this compound.
Mode of Action
The compound interacts with its targets through a nucleophilic substitution pathway . In this process, the hydroxyl group of this compound is replaced by the isocyanate group of HNCO . This reaction typically yields this compound and an alcohol byproduct .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole typically involves the following steps:
-
Formation of the Triazole Ring:
- The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between 3-nitrobenzaldehyde and methylhydrazine can yield the desired triazole ring.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
-
Reduction:
- The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group. Common reagents include nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino derivatives.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: The compound has potential antimicrobial properties and can be used in the development of new antibiotics.
Anticancer Agents: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological targets.
Industry:
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Agriculture: It may be used in the development of agrochemicals such as herbicides and pesticides.
Comparison with Similar Compounds
4-Methyl-3-phenyl-4H-1,2,4-triazole: Lacks the nitro group, leading to different reactivity and biological activity.
3-(3-Nitrophenyl)-4H-1,2,4-triazole: Lacks the methyl group, affecting its chemical properties and applications.
4-Methyl-3-(4-nitrophenyl)-4H-1,2,4-triazole: The position of the nitro group is different, leading to variations in reactivity and biological effects.
Uniqueness:
4-Methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole is unique due to the specific positioning of the methyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-3-(3-nitrophenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-12-6-10-11-9(12)7-3-2-4-8(5-7)13(14)15/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWWRCQULISQCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

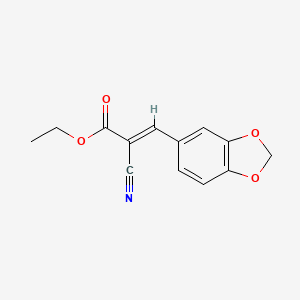
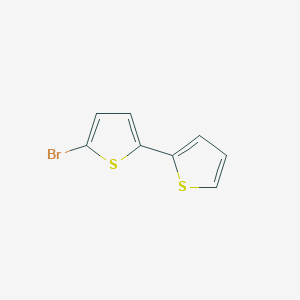
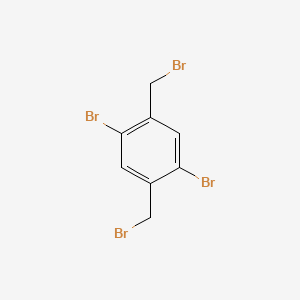

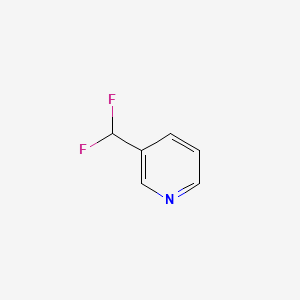

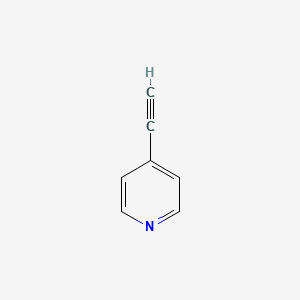



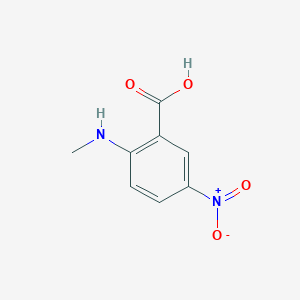
![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)
